Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate reactions that contribute to the understanding of the compound . For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate through intramolecular lactonization reaction from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt showcases the complexity of creating cyclic amino acid esters. This process is characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, followed by recrystallization and single crystal X-ray diffraction analysis to determine the structure (Moriguchi et al., 2014).
Scientific Research Applications
Synthesis and Characterization
Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate hydrochloride, due to its complex structure, plays a significant role in various synthetic and characterization studies within scientific research. For instance, tert-butyl and ethyl azidoformate have been added to specific acetals, leading to mixtures of regioisomeric triazolines, which upon UV irradiation yield aziridines. These aziridines, in the presence of protic acids, rearrange into protected amines, showcasing the compound's versatility in synthetic organic chemistry (Nativi, Reymond, & Vogel, 1989). Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction, further emphasizing the compound's role in developing new molecular structures with potential biological activities (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Structural Analysis
The compound has also been a subject of structural analysis, as seen in the synthesis and molecular structure determination of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester. This study, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, culminated in a single crystal X-ray diffraction analysis, revealing detailed insights into the molecule's structural features (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Chemical Reactivity and Applications
The reactivity and applications of tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate hydrochloride derivatives in synthetic chemistry have been explored extensively. For example, new halo-substituted pyrazolo[5,1-c][1,2,4]triazines were synthesized, demonstrating the compound's utility in creating novel derivatives with potential for further biological evaluation (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017). Another study involved the synthesis of triazines as potential agents affecting cell differentiation, showcasing the compound's potential in biomedical research and its contribution to the development of new therapeutic agents (Linder, Schnürch, & Mihovilovic, 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(16)15-8-9(7-14)17-11-6-4-5-10(11)15;/h9-11H,4-8,14H2,1-3H3;1H/t9-,10+,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUPOEMVFHWPRL-FHGSKDHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2C1CCC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](O[C@@H]2[C@@H]1CCC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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